Hex-4-ynoic acid, methyl ester

CAS No.: 41143-13-9

Cat. No.: VC18722832

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41143-13-9 |

|---|---|

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| IUPAC Name | methyl hex-4-ynoate |

| Standard InChI | InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h5-6H2,1-2H3 |

| Standard InChI Key | SWTIICOARBHNPS-UHFFFAOYSA-N |

| Canonical SMILES | CC#CCCC(=O)OC |

Introduction

Chemical Identity and Structural Properties

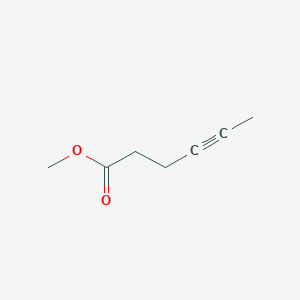

Hex-4-ynoic acid, methyl ester belongs to the class of alkynoic acid esters, distinguished by the presence of both an alkyne (-C≡C-) and an ester (-COO-) functional group. Its IUPAC name, methyl hex-4-ynoate, reflects the methyl ester derivative of hex-4-ynoic acid. The compound’s structure is defined by the following features:

-

Backbone: A six-carbon chain (hexyl) with a triple bond between carbons 4 and 5.

-

Ester group: A methyl ester (-COOCH₃) at the first carbon.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Registry Number | 41143-13-9 |

| IUPAC Name | Methyl hex-4-ynoate |

| Canonical SMILES | CC#CCCC(=O)OC |

| InChI Key | SWTIICOARBHNPS-UHFFFAOYSA-N |

The alkyne group confers reactivity toward electrophilic additions and metal-catalyzed couplings, while the ester moiety enhances solubility in organic solvents, facilitating its use in synthetic workflows.

Synthesis and Manufacturing

The synthesis of hex-4-ynoic acid, methyl ester typically proceeds via acid-catalyzed esterification of hex-4-ynoic acid with methanol. This reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of methanol displaces the hydroxyl group of the carboxylic acid.

General Synthetic Procedure:

-

Reactants: Hex-4-ynoic acid and methanol.

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Conditions: Reflux at 60–80°C for 4–6 hours.

-

Workup: Neutralization with a base (e.g., NaHCO₃), followed by extraction with ethyl acetate and solvent evaporation.

Yield optimization often involves excess methanol to drive the equilibrium toward ester formation. Recent advancements in green chemistry have explored enzymatic esterification or ionic liquid catalysts to reduce environmental impact, though these methods remain experimental for this specific compound .

Reactivity and Functionalization

The alkyne group in hex-4-ynoic acid, methyl ester enables diverse transformations:

Cycloaddition Reactions

The terminal alkyne participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form 1,2,3-triazoles, which are pivotal in drug discovery and materials science. For example, copper(I)-catalyzed reactions with azides yield triazole derivatives under mild conditions .

Hydrogenation and Reduction

Catalytic hydrogenation over palladium or nickel converts the alkyne to a cis-alkene, useful in fatty acid mimetics. Selective partial hydrogenation remains challenging due to over-reduction risks.

Metal-Mediated Couplings

The compound serves as a substrate in Sonogashira couplings, forming carbon-carbon bonds with aryl or vinyl halides. This reaction is instrumental in synthesizing conjugated enynes for optoelectronic materials .

Related Compounds and Comparative Analysis

Table 2: Structurally Related Alkynoic Acid Esters

| Compound Name | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| Methyl pent-4-ynoate | C₆H₈O₂ | Shorter carbon chain (C5) | Solvent additive |

| (R)-3-(4-Hydroxyphenyl)-hex-4-ynoic acid methyl ester | C₁₃H₁₄O₃ | Phenolic substituent at C3 | GPR40 agonist (diabetes) |

| Methyl 2-acetylamino-4-pentynoate | C₈H₁₁NO₃ | Acetylamino group at C2 | Peptide synthesis |

The phenolic derivative’s bioactivity underscores the impact of substituents on pharmacological properties, whereas the acetylated variant’s role in peptide synthesis highlights its utility in bioconjugation .

Research Gaps and Future Directions

Despite its synthetic utility, hex-4-ynoic acid, methyl ester lacks comprehensive toxicological and pharmacokinetic data. Future studies should prioritize:

-

Toxicity profiling: Acute and chronic exposure effects in model organisms.

-

Process optimization: Scalable synthesis routes using flow chemistry or biocatalysts.

-

Application expansion: Exploration in covalent organic frameworks (COFs) or prodrug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume